Methylamino-PEG1-t-butyl ester
CAS No.: 1807521-03-4
Cat. No.: VC0535174
Molecular Formula: C10H21NO3
Molecular Weight: 203.28
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807521-03-4 |
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Molecular Formula | C10H21NO3 |
Molecular Weight | 203.28 |
IUPAC Name | tert-butyl 3-[2-(methylamino)ethoxy]propanoate |
Standard InChI | InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3 |
Standard InChI Key | BDFGXPFIPPZYGO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCNC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Identification
Methylamino-PEG1-t-butyl ester (CAS: 1807521-03-4) is a polyethylene glycol derivative featuring a methylamine group on one end and a tert-butyl protected carboxylic acid group on the other. This bifunctional molecule combines the water solubility advantages of PEG with specific reactive groups that enable targeted chemical modifications .
The IUPAC name for this compound is tert-butyl 3-[2-(methylamino)ethoxy]propanoate, highlighting its structural components: a tert-butyl ester group, a short PEG chain (ethoxy linkage), and a terminal methylamine group . The molecular formula is C₁₀H₂₁NO₃ with a molecular weight of 203.28 g/mol, placing it among smaller PEG derivatives with specific functional modifications .
Physical and Chemical Properties
Methylamino-PEG1-t-butyl ester exhibits characteristic properties that make it valuable for research applications. The compound contains both hydrophilic and lipophilic components, contributing to its amphiphilic nature. The PEG spacer increases solubility in aqueous media while maintaining compatibility with organic solvents .
Table 1: Physical and Chemical Properties of Methylamino-PEG1-t-butyl ester
Structural Representation
The compound features several key structural components that define its reactivity and applications:
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A tert-butyl protected carboxyl group that can be selectively deprotected under acidic conditions
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A PEG spacer (ethylene glycol unit) providing water solubility
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A terminal methylamine group that serves as a reactive site for conjugation reactions
The structural arrangement can be represented using various chemical notations, including SMILES (CC(C)(C)OC(=O)CCOCCNC) and InChI (InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3) .
Reactivity and Chemical Behavior
Functional Group Reactivity
Methylamino-PEG1-t-butyl ester contains two principal reactive sites that determine its chemical behavior:
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The methylamine group (-NHCH₃) is nucleophilic and can react with carboxylic acids, acid chlorides, anhydrides, aldehydes, ketones, and other electrophilic centers. This allows for conjugation of the molecule to various compounds containing appropriate reactive groups .
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The tert-butyl ester group is a protected form of a carboxylic acid that can be selectively deprotected under acidic conditions. This orthogonal protection strategy allows for sequential reactions in complex synthetic procedures .
Deprotection Chemistry
The tert-butyl ester moiety serves as a protective group for the carboxylic acid functionality. While tert-butyl esters are generally resistant to basic hydrolysis, they can be efficiently cleaved under acidic conditions. Common deprotection methods include:
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Treatment with trifluoroacetic acid (TFA) in dichloromethane
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Exposure to formic acid
Research has shown that hindered esters like tert-butyl esters, while resistant to conventional saponification, can be hydrolyzed under specific conditions. For instance, non-aqueous media using NaOH in MeOH/CH₂Cl₂ (1:9) at room temperature has been demonstrated to effectively cleave such protected groups .
Applications in Scientific Research
Bioconjugation and Modification
Methylamino-PEG1-t-butyl ester serves as a valuable bifunctional linker in bioconjugation chemistry. The methylamine group can react with activated carboxylic acids (through carbodiimide chemistry, for example) to form amide bonds, while the protected carboxylic acid can be later deprotected and activated for further conjugation .
This orthogonal reactivity makes the compound particularly useful in sequential modification strategies where controlled step-wise reactions are required, such as in the synthesis of complex bioconjugates or in drug delivery systems .
Pharmaceutical Applications
In pharmaceutical research and development, PEG derivatives like Methylamino-PEG1-t-butyl ester play significant roles in several areas:
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Drug delivery: The hydrophilic PEG chain improves the solubility and pharmacokinetic properties of conjugated drug molecules
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Protein modification: PEGylation of proteins using such linkers can enhance stability, reduce immunogenicity, and extend circulation time
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Surface modification: These compounds can be used to modify the surface properties of nanoparticles, liposomes, or other drug carriers
The ability to increase the solubility of poorly soluble drug candidates makes this compound valuable in formulation development and drug delivery research .
Comparison with Other PEG Derivatives
While Methylamino-PEG1-t-butyl ester contains a single ethylene glycol unit, related compounds with longer PEG chains offer different physical properties and biological behaviors.
Table 2: Comparison Between Methylamino-PEG1-t-butyl ester and Methylamino-PEG4-t-butyl ester
The comparison illustrates how increasing the PEG chain length affects physical properties, particularly increasing hydrophilicity and flexibility as evidenced by the change in XLogP3 values and the number of rotatable bonds .
Supplier | Catalog Number | Quantity | Purity | Price (Approx.) | Source |
---|---|---|---|---|---|
Tebubio/BroadPharm | BP-22394 | 100 mg | Reagent grade | €540.00 | |
Aladdin Scientific | M596930 | 500 mg | 98% | $2,281.90 |
Synthetic Considerations
Purification Methods
Purification of PEG derivatives typically involves:
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Column chromatography on silica gel
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Recrystallization from appropriate solvent systems
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Distillation for lower molecular weight PEG compounds
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Preparative HPLC for high-purity requirements
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